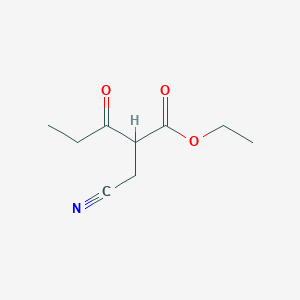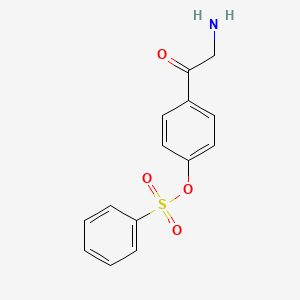![molecular formula C12H14O4 B14197732 4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one CAS No. 920531-29-9](/img/structure/B14197732.png)
4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one is an organic compound that features a furanone core with a propynyl group and an oxanyl ether substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one typically involves the following steps:
Formation of the Propynyl Group: The propynyl group can be introduced via a reaction between propargyl alcohol and an appropriate halide under basic conditions.
Ether Formation: The oxanyl ether linkage is formed by reacting the propynyl intermediate with oxan-2-ol in the presence of a suitable catalyst.
Furanone Core Construction: The final step involves the cyclization of the intermediate to form the furanone core, which can be achieved through various cyclization reactions depending on the starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the furanone core to a more saturated structure.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the propynyl or oxanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism by which 4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary widely depending on
Propiedades
Número CAS |
920531-29-9 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-[3-(oxan-2-yloxy)prop-1-ynyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H14O4/c13-11-8-10(9-16-11)4-3-7-15-12-5-1-2-6-14-12/h8,12H,1-2,5-7,9H2 |
Clave InChI |
DAUAPTYOTRYYIA-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC#CC2=CC(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
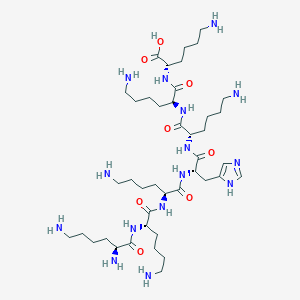


![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)

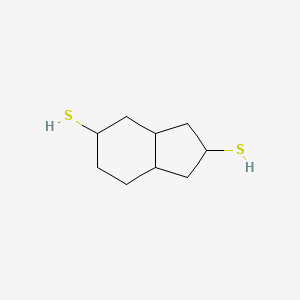
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)
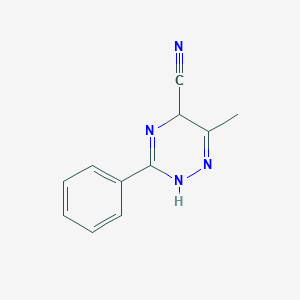
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
